molecular formula C5H9N3OS B11791963 2-Ethyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one

2-Ethyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one

Katalognummer: B11791963
Molekulargewicht: 159.21 g/mol
InChI-Schlüssel: SSWKMNSZCNXEHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one typically involves the reaction of ethyl isothiocyanate with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiadiazole ring. The reaction can be represented as follows:

C2H5NCS+CH3NH2C2H5N2SO\text{C}_2\text{H}_5\text{NCS} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_2\text{H}_5\text{N}_2\text{S}\text{O} C2​H5​NCS+CH3​NH2​→C2​H5​N2​SO

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted thiadiazoles.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Ethyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Ethyl-5-methylaniline
  • 2-Methyl-5,6-dihydro-2H-pyran
  • 2-Ethyl-5-methylfuran

Uniqueness

2-Ethyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring

Eigenschaften

Molekularformel

C5H9N3OS

Molekulargewicht

159.21 g/mol

IUPAC-Name

2-ethyl-5-(methylamino)-1,2,4-thiadiazol-3-one

InChI

InChI=1S/C5H9N3OS/c1-3-8-5(9)7-4(6-2)10-8/h3H2,1-2H3,(H,6,7,9)

InChI-Schlüssel

SSWKMNSZCNXEHV-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=O)N=C(S1)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.